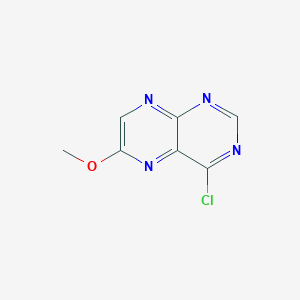

4-Chloro-6-methoxypteridine

Description

Historical Context and Structural Features of the Pteridine (B1203161) Nucleus

The history of pteridines is intrinsically linked to the study of natural pigments. The name "pteridine" itself is derived from the Greek word "pteron," meaning wing, a nod to the initial discovery of these compounds in the wing pigments of butterflies in 1891. britannica.comorientjchem.org These colored compounds, such as the yellow xanthopterin, were the first members of this class to be isolated. britannica.com The fundamental pteridine structure, a pyrazino[2,3-d]pyrimidine, consists of a fused pyrimidine (B1678525) and pyrazine (B50134) ring. orientjchem.orgderpharmachemica.comwikipedia.org This aromatic heterocyclic system has a molecular formula of C₆H₄N₄. orientjchem.orgijrpr.com

The pteridine nucleus is a planar molecule with a unique electronic distribution, making it susceptible to nucleophilic attack, particularly at the C-4 and C-7 positions. orientjchem.org This reactivity is a key feature of its chemistry. Naturally occurring pteridines are often classified into groups such as pterins, lumazines, and isoalloxazines, distinguished by the nature and position of their substituents. derpharmachemica.com Pterins, for example, are characterized by an amino group at the 2-position and a carbonyl group at the 4-position. derpharmachemica.commdpi.com The extensive conjugation within the pteridine ring system is responsible for the characteristic light-absorbing properties of these compounds. mdpi.com

Importance of Substituted Pteridines in Chemical Research

Substituted pteridines are of immense importance in chemical research due to their diverse and significant biological roles. They are integral to numerous metabolic processes, including the synthesis of amino acids, nucleic acids, and neurotransmitters. orientjchem.orgderpharmachemica.com Well-known examples include folic acid (a vitamin B9 derivative) and riboflavin (B1680620) (vitamin B2), which contain the pteridine core and are essential for various enzymatic functions. ijrpr.com

The pteridine scaffold is considered a "privileged scaffold" in medicinal chemistry. orientjchem.org This means that its structure is frequently found in compounds with a wide range of biological activities. Researchers have exploited this by synthesizing a vast array of pteridine derivatives to target various diseases. For instance, substituted pteridines have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and diuretic agents. ijrpr.comnih.gov The ability to modify the substituents at various positions on the pteridine ring allows for the fine-tuning of a compound's interaction with biological targets, such as enzymes and receptors. nih.gov

Rationale for Investigating 4-Chloro-6-methoxypteridine

The specific compound, this compound, is of particular interest to synthetic chemists due to the nature and positioning of its substituents. The chloro group at the 4-position and the methoxy (B1213986) group at the 6-position are key functional groups that can be readily displaced by a variety of nucleophiles. This dual reactivity makes this compound a valuable intermediate for the synthesis of a library of novel pteridine derivatives.

The chlorine atom at the 4-position of the pyrimidine ring is a good leaving group, facilitating nucleophilic substitution reactions. This allows for the introduction of a wide range of functionalities, including amino, alkoxy, and thioether groups, at this position. Such modifications are crucial for exploring the structure-activity relationships of new compounds. The methoxy group at the 6-position of the pyrazine ring also offers a site for chemical modification, although it is generally less reactive than the 4-chloro position.

The investigation of this compound is therefore driven by its potential as a versatile building block in the development of new chemical entities with potential therapeutic applications. Its utility lies in providing a straightforward route to a diverse set of 4,6-disubstituted pteridines, which can then be screened for a variety of biological activities. A novel seven-step methodology for the synthesis of N-substituted-6-alkoxypteridin-4-amine has been developed with total yields of 35.4–41%, highlighting the synthetic utility of such intermediates. molaid.com

Structure

3D Structure

Properties

Molecular Formula |

C7H5ClN4O |

|---|---|

Molecular Weight |

196.59 g/mol |

IUPAC Name |

4-chloro-6-methoxypteridine |

InChI |

InChI=1S/C7H5ClN4O/c1-13-4-2-9-7-5(12-4)6(8)10-3-11-7/h2-3H,1H3 |

InChI Key |

MIXZUPCVUYRHAH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CN=C2C(=N1)C(=NC=N2)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chloro 6 Methoxypteridine

Retrosynthetic Analysis of the Pteridine (B1203161) Core with Chloro and Methoxy (B1213986) Functionalities

A retrosynthetic analysis of 4-Chloro-6-methoxypteridine reveals a logical pathway for its synthesis, starting from simpler, commercially available precursors. The primary disconnection of the target molecule involves the chloro and methoxy groups, suggesting their introduction in the final stages of the synthesis. This approach avoids potential interference of these reactive groups during the construction of the bicyclic pteridine core.

The pteridine ring system itself is a fusion of a pyrimidine (B1678525) and a pyrazine (B50134) ring. Therefore, a logical retrosynthetic disconnection breaks the pyrazine ring, leading to a substituted 5,6-diaminopyrimidine precursor. This diaminopyrimidine would already contain the necessary substituent at the 6-position (which will become the 6-position of the pteridine). The formation of the pyrazine ring can be achieved through the condensation of this diaminopyrimidine with a two-carbon electrophile, such as glyoxal.

Following this logic, the key disconnections are:

C4-Cl and C6-O bond disconnection: This points to a precursor such as 4,6-dihydroxypteridine, which can be subsequently chlorinated and then selectively alkoxylated.

Pyrazine ring disconnection: This leads to a 5,6-diaminopyrimidine derivative and a 1,2-dicarbonyl compound (e.g., glyoxal).

Pyrimidine ring disconnection: The substituted pyrimidine can be traced back to simpler starting materials like guanidine (B92328) and a cyanoacetate (B8463686) derivative.

This retrosynthetic strategy forms the basis for the synthetic methodologies discussed in the following sections.

Classical and Modern Approaches to Pteridine Ring System Construction

The construction of the pteridine ring system is a well-established area of heterocyclic chemistry, with several classical and modern methods available.

A predominant and versatile method for pteridine synthesis is the condensation of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound. This approach, often referred to as the Gabriel-Isay synthesis, allows for the direct formation of the pyrazine ring onto the pyrimidine core.

A common starting material for this synthesis is 2,4-diamino-6-hydroxypyrimidine (B22253), which can be synthesized from the condensation of guanidine with ethyl cyanoacetate. To introduce the necessary amino groups at the 5 and 6 positions, a two-step process is typically employed:

Nitrosation: The 2,4-diamino-6-hydroxypyrimidine is treated with sodium nitrite (B80452) in an acidic medium to introduce a nitroso group at the 5-position, yielding 2,4-diamino-6-hydroxy-5-nitrosopyrimidine.

Reduction: The nitroso group is then reduced to an amino group, typically through catalytic hydrogenation (e.g., using Pd/C) or with a reducing agent like sodium dithionite (B78146), to afford 2,4,5-triamino-6-hydroxypyrimidine.

This triaminopyrimidine is the key precursor for the subsequent cyclization. The condensation with a 1,2-dicarbonyl compound, such as glyoxal, proceeds to form the pteridine ring.

| Step | Reactants | Reagents | Product |

| 1 | Guanidine, Ethyl cyanoacetate | Sodium ethoxide | 2,4-Diamino-6-hydroxypyrimidine |

| 2 | 2,4-Diamino-6-hydroxypyrimidine | Sodium nitrite, Acetic acid | 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine |

| 3 | 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine | Sodium dithionite or H₂/Pd-C | 2,4,5-Triamino-6-hydroxypyrimidine |

| 4 | 2,4,5-Triamino-6-hydroxypyrimidine | Glyoxal | 2,4-Diamino-6-hydroxypteridine |

While less common for the synthesis of the specific target molecule, pteridines can also be synthesized by constructing the pyrimidine ring onto a pre-existing, appropriately substituted pyrazine. This approach is generally more complex for the synthesis of this compound due to the challenges in preparing the required substituted pyrazine precursors.

Introduction of Chloro and Methoxy Groups at Specific Positions

With the pteridine core constructed, the next phase of the synthesis focuses on the introduction of the chloro and methoxy groups at the C4 and C6 positions, respectively.

The introduction of a chlorine atom at the 4-position is typically achieved through the chlorination of a corresponding hydroxypteridine precursor, such as 4,6-dihydroxypteridine (which can be synthesized from the condensation of 4,5-diamino-6-hydroxypyrimidine (B30909) with glyoxal). A common and effective chlorinating agent for this transformation is phosphorus oxychloride (POCl₃), often used in the presence of a base like N,N-dimethylaniline. This reaction converts the hydroxyl groups into more reactive chloro groups. Depending on the reaction conditions, either one or both hydroxyl groups can be replaced. For the synthesis of this compound, a di-chlorinated intermediate, 4,6-dichloropteridine, would be a versatile intermediate.

| Precursor | Reagent | Product |

| 4,6-Dihydroxypteridine | POCl₃, N,N-dimethylaniline | 4,6-Dichloropteridine |

The introduction of the methoxy group at the 6-position is accomplished via a nucleophilic aromatic substitution reaction on the 4,6-dichloropteridine intermediate. The chlorine atom at the C6 position is more susceptible to nucleophilic attack than the one at C4. By carefully controlling the reaction conditions, a selective substitution can be achieved.

The reaction involves treating 4,6-dichloropteridine with a nucleophile such as sodium methoxide (B1231860) in methanol. The methoxide ion displaces the chloride ion at the C6 position to yield this compound.

| Reactant | Reagent | Solvent | Product |

| 4,6-Dichloropteridine | Sodium methoxide | Methanol | This compound |

Optimization of Reaction Conditions and Process Scalability

Yield Enhancement Strategies

Maximizing the yield of this compound involves a systematic approach to optimizing the key reaction parameters in both the pteridinone formation and the subsequent chlorination step.

For the initial condensation reaction, temperature, reaction time, and the stoichiometry of the reactants are crucial. A design of experiments (DoE) approach can be employed to systematically investigate the interplay of these factors. For instance, a study on the condensation of a diaminopyrimidine with a dicarbonyl compound might explore temperatures ranging from ambient to reflux conditions and reaction times from a few hours to overnight. The molar ratio of the reactants would also be varied to determine the optimal balance for maximizing the yield of 6-methoxypteridin-4-one while minimizing the formation of byproducts.

In the subsequent chlorination step, where 6-methoxypteridin-4-one is converted to this compound using a reagent like phosphorus oxychloride (POCl₃), temperature and reaction time are again critical parameters. Reactions involving POCl₃ are often exothermic and require careful temperature control. An initial phosphorylation reaction may occur at a lower temperature, followed by heating to facilitate the conversion to the chloro derivative. nih.gov The amount of POCl₃ used is also a key factor; a stoichiometric excess is generally required to drive the reaction to completion. Optimization studies would aim to identify the minimum excess of POCl₃ needed to achieve a high yield, thereby reducing reagent waste and simplifying purification.

Below are illustrative data tables representing potential optimization studies for the chlorination step.

Table 1: Effect of Temperature and Time on the Yield of this compound This table is for illustrative purposes and represents a hypothetical optimization study.

| Entry | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | 70 | 2 | 65 |

| 2 | 80 | 2 | 78 |

| 3 | 90 | 2 | 85 |

| 4 | 100 | 2 | 82 |

| 5 | 90 | 1 | 75 |

| 6 | 90 | 3 | 86 |

Table 2: Influence of POCl₃ Stoichiometry on the Yield of this compound This table is for illustrative purposes and represents a hypothetical optimization study.

| Entry | Equivalents of POCl₃ | Yield (%) |

|---|---|---|

| 1 | 1.0 | 55 |

| 2 | 1.5 | 75 |

| 3 | 2.0 | 85 |

| 4 | 2.5 | 86 |

| 5 | 3.0 | 86 |

Solvent and Reagent Selection for Efficiency

The choice of solvents and reagents is paramount for ensuring an efficient, safe, and scalable synthesis. For the Gabriel-Isay condensation, the solvent must be capable of dissolving the reactants and facilitating the reaction, which often involves the removal of water. Protic solvents like ethanol (B145695) or acetic acid are commonly used.

For the chlorination step, POCl₃ can often be used as both the reagent and the solvent. However, for larger-scale production, the use of a high-boiling inert solvent such as toluene (B28343) or acetonitrile (B52724) might be preferable to improve process control and facilitate product isolation. The use of a tertiary amine base, such as triethylamine (B128534) or N,N-diisopropylethylamine, can also be beneficial in the chlorination reaction to neutralize the generated HCl, which can prevent unwanted side reactions. nih.gov

From a green chemistry perspective, minimizing the use of hazardous reagents and solvents is a key goal. While POCl₃ is a highly effective chlorinating agent, it is also corrosive and reacts violently with water. Therefore, process safety and waste management are critical considerations for scalability. Alternative, milder chlorinating agents could be explored, although their efficacy for this specific transformation would need to be established.

The selection of solvents should also consider factors such as environmental impact, safety, and ease of removal and recycling. Solvent selection guides, which rank solvents based on these criteria, can be valuable tools in developing a more sustainable process.

Chemical Reactivity and Transformation Studies of 4 Chloro 6 Methoxypteridine

Nucleophilic Aromatic Substitution Reactions at C-4 and C-6

The pteridine (B1203161) ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions. The reactivity of halogens on the pteridine ring generally follows the order 7 > 6 > 4 > 2. thieme-connect.de In 4-Chloro-6-methoxypteridine, the chlorine atom at the C-4 position is susceptible to displacement by various nucleophiles. The methoxy (B1213986) group at C-6 can also be substituted, although it is generally less reactive than the chloro substituent.

Amination Reactions

The displacement of the C-4 chlorine atom by amines is a widely used method for the synthesis of 4-aminopteridine derivatives. researchgate.net This reaction is typically carried out by treating this compound with a primary or secondary amine. The reaction can be promoted by heat or microwave irradiation. researchgate.net The use of a base, such as diisopropylethylamine (DIPEA), is often employed to neutralize the hydrochloric acid generated during the reaction. researchgate.net

A variety of amines can be used in this reaction, including aliphatic, benzylic, and aromatic amines. nih.gov For instance, reaction with morpholine (B109124) provides the corresponding 4-morpholinopteridine derivative. The reaction conditions can be optimized to achieve high yields of the desired 4-amino-6-methoxypteridine product.

Table 1: Examples of Amination Reactions of this compound

| Amine Nucleophile | Product | Reaction Conditions | Reference |

| Morpholine | 4-(Morpholin-4-yl)-6-methoxypteridine | Heat or Microwave, DIPEA | researchgate.net |

| Aniline | 4-(Phenylamino)-6-methoxypteridine | Acid catalysis in water | nih.gov |

| Cyclohexylamine | 4-(Cyclohexylamino)-6-methoxypteridine | Microwave, DIPEA, Ethanol (B145695) | researchgate.net |

Alkoxylation/Hydroxylation Pathways

The chlorine atom at C-4 can also be displaced by alkoxides or hydroxide (B78521) ions. Reaction with sodium methoxide (B1231860) in methanol, for example, would be expected to yield 4,6-dimethoxypteridine. Similarly, hydrolysis with a base like sodium hydroxide would lead to the formation of 6-methoxypteridin-4(3H)-one. thieme-connect.de These reactions are typically performed by heating the chloropteridine with the corresponding sodium alkoxide in the parent alcohol or with an aqueous base. thieme-connect.de

The relative ease of substitution at different positions on the pteridine ring allows for selective functionalization. For instance, in related dichloropteridines, selective hydrolysis of one chlorine atom over another has been observed. thieme-connect.de

Thiolation Reactions

Thiolation of the C-4 position can be achieved by reacting this compound with a sulfur nucleophile, such as sodium hydrosulfide (B80085) or a thiol in the presence of a base. This would lead to the formation of the corresponding 6-methoxypteridine-4(3H)-thione. Desulfurization of such pteridinethiones can be problematic due to the facile reduction of the pteridine ring. thieme-connect.de

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds and have been applied to pteridine systems. nih.govrsc.org

Suzuki-Miyaura Coupling for Aryl and Alkyl Substitutions

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. researchgate.net This reaction can be applied to this compound to introduce aryl or alkyl substituents at the C-4 position.

The general reaction involves the coupling of this compound with an aryl or alkyl boronic acid (or its ester) using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like sodium carbonate or potassium phosphate. researchgate.net The choice of ligand for the palladium catalyst can be crucial for achieving high yields and accommodating a wide range of functional groups. researchgate.net

Table 2: Hypothetical Suzuki-Miyaura Coupling of this compound

| Boronic Acid | Expected Product | Catalyst System |

| Phenylboronic acid | 4-Phenyl-6-methoxypteridine | Pd(PPh₃)₄, Na₂CO₃ |

| Methylboronic acid | 4-Methyl-6-methoxypteridine | Pd(dppf)Cl₂, K₃PO₄ |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.org This reaction provides an alternative to traditional nucleophilic substitution for the synthesis of 4-amino-6-methoxypteridine derivatives and is particularly useful for coupling less reactive amines or when milder reaction conditions are required. organic-chemistry.org

The reaction typically employs a palladium catalyst, such as Pd(dba)₂ or a pre-catalyst, in combination with a bulky, electron-rich phosphine (B1218219) ligand like XPhos or SPhos, and a base such as sodium tert-butoxide. tcichemicals.comresearchgate.net This methodology allows for the coupling of a broad range of primary and secondary amines with the 4-chloro position of the pteridine ring. organic-chemistry.org

Sonogashira Coupling

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. While direct studies on this compound are not extensively documented in publicly available literature, the reactivity of this compound can be inferred from studies on analogous chloro-substituted pteridines and related nitrogen heterocycles.

The pteridine nucleus is electron-deficient, which generally enhances the reactivity of halogens in nucleophilic substitution and cross-coupling reactions. The chlorine atom at the 4-position of the pteridine ring is expected to be susceptible to palladium-catalyzed reactions. Research on related systems, such as 4-chloroquinazolines and 2,4-dichloroquinolines, provides valuable insights. For instance, in 2,4-dichloroquinoline, the chloro group at the 2-position, being alpha to a ring nitrogen, exhibits greater reactivity in Sonogashira coupling compared to the chloro group at the 4-position. beilstein-journals.org This suggests that the electronic environment of the chlorine atom, influenced by the positions of the nitrogen atoms in the heterocyclic system, plays a crucial role in its reactivity.

In the case of this compound, the chlorine at the C4 position is adjacent to a nitrogen atom (N3) and is part of the pyrimidine (B1678525) ring. This positioning is analogous to the 4-position in quinazolines. Studies on 4-chloro-2-trichloromethylquinazoline have shown that Sonogashira coupling can be achieved, albeit sometimes with complications like side reactions. researchgate.net

Furthermore, Sonogashira couplings have been successfully performed on 6-chloropteridine (B3064489) derivatives, indicating that the pteridine ring is amenable to this type of transformation. researchgate.netorientjchem.org The reaction conditions for such couplings typically involve a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) co-catalyst (e.g., CuI), and a base, often an amine like triethylamine (B128534) or diisopropylethylamine, in a suitable solvent like THF or DMF. researchgate.net

Based on these related studies, a proposed Sonogashira coupling of this compound with a terminal alkyne is depicted below. The expected product would be a 4-alkynyl-6-methoxypteridine.

Table 1: Representative Conditions for Sonogashira Coupling of Chloro-Heterocycles

| Heterocyclic Substrate | Alkyne | Catalyst System | Base | Solvent | Product | Yield (%) | Reference |

| 4-Chloro-2-trichloromethylquinazoline | Phenylacetylene | Pd(OAc)₂, CuI | Cs₂CO₃ | DMF | 4-(Phenylethynyl)-2-trichloromethylquinazoline | 15 | researchgate.net |

| 2,4-Dichloroquinoline | Phenylacetylene | Pd/C, PPh₃, CuI | Et₃N | Water | 2-(Phenylethynyl)-4-chloroquinoline | Good | beilstein-journals.org |

| 6-Benzenesulfonyloxypteridine | Phenylacetylene | Pd(PPh₃)₄, CuI | Et₃N | DMF | 2,4-bis(N,N-dimethylaminomethyleneamino)-6-(phenylethynyl)pteridine | - | clockss.org |

Electrophilic Substitution Reactions on the Pteridine Ring System

The pteridine ring system is characterized by the presence of four nitrogen atoms, which are electronegative and impart a significant electron-deficient (π-deficient) character to the aromatic system. researchgate.net This inherent electronic nature makes the pteridine ring generally resistant to electrophilic aromatic substitution reactions. researchgate.netrsc.org Electrophiles, which are electron-seeking species, are repelled by the electron-poor ring.

Therefore, it is highly unlikely that this compound would undergo classical electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation/alkylation on the pteridine core under standard conditions. The electron-withdrawing nature of the four ring nitrogens deactivates the ring towards attack by electrophiles. Any potential electrophilic attack would more likely occur on the substituent groups if they are sufficiently activating, though in the case of a methoxy group, its activating effect would be counteracted by the deactivating effect of the core.

Oxidation and Reduction Chemistry of the Pteridine Scaffold

The pteridine ring system can exist in different oxidation states, and its redox chemistry is a key aspect of the function of many naturally occurring pterin-containing cofactors. thieme-connect.de The fully aromatic pteridine, as in this compound, is the most oxidized state.

Oxidation:

Oxidation of the pteridine ring itself is generally difficult as it is already in a high oxidation state. However, oxidation can occur at the nitrogen atoms to form N-oxides. For instance, pterin (B48896) can be oxidized to its 8-oxide. researchgate.net The methoxy group on the 6-position of this compound is an electron-donating group, which could potentially influence the site of N-oxidation.

Reduction:

The electron-deficient nature of the pteridine ring makes it susceptible to reduction. thieme-connect.de Reduction can lead to the formation of dihydro- and tetrahydropteridine derivatives. Common reducing agents and conditions can be employed to achieve these transformations.

Catalytic Hydrogenation: This is a common method for the reduction of pteridines, often employing catalysts like platinum or palladium on carbon. This can lead to the formation of 5,6,7,8-tetrahydropteridines. thieme-connect.de

Chemical Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) or sodium dithionite (B78146) (Na₂S₂O₄) can also be used to reduce the pteridine ring. thieme-connect.de The regioselectivity of the reduction can be influenced by the substituents present on the ring.

For this compound, reduction would likely lead to the corresponding di- or tetrahydro- derivatives. It is also possible that under certain reductive conditions, the chloro group at the 4-position could be reductively cleaved.

Table 2: General Oxidation and Reduction Reactions of the Pteridine Ring

| Reaction Type | Reagent(s) | Expected Product from a Pteridine Scaffold |

| Oxidation | Peroxy acids (e.g., m-CPBA) | Pteridine-N-oxide |

| Reduction | H₂, Pd/C or PtO₂ | 5,6,7,8-Tetrahydropteridine |

| Reduction | NaBH₄ | Dihydropteridine or Tetrahydropteridine |

| Reduction | Na₂S₂O₄ | Dihydropteridine |

Rearrangement Reactions and Tautomerism Studies

Rearrangement Reactions:

While specific rearrangement reactions involving this compound are not widely reported, pteridines, in general, can undergo rearrangements, often under specific conditions or as part of a synthetic sequence. For example, the synthesis of 6-chloropterin has been achieved through a rearrangement of pterin 8-oxide. researchgate.net

Tautomerism:

Tautomerism is a significant feature of the chemistry of pteridines, particularly for derivatives bearing hydroxyl or amino substituents. thieme-connect.de Tautomers are isomers that readily interconvert, most commonly through the migration of a proton. For this compound, the primary structure is well-defined. However, in solution, particularly in protic solvents, the possibility of covalent hydration exists. The electron-deficient nature of the pteridine ring makes it susceptible to nucleophilic attack by water, which can lead to the formation of hydrated species where a molecule of water has added across a C=N bond. researchgate.net This is a form of reversible structural isomerism and can be considered a type of tautomerism. The extent of hydration is influenced by the electronic nature of the substituents on the ring.

Derivatization and Functionalization Strategies for 4 Chloro 6 Methoxypteridine Analogs

Synthesis of Libraries of Substituted Pteridine (B1203161) Derivatives

The primary strategy for the derivatization of 4-chloro-6-methoxypteridine revolves around the nucleophilic aromatic substitution (SNAr) of the chlorine atom at the 4-position. The electron-withdrawing nature of the nitrogen atoms in the pteridine ring system activates the C4-position, making the chlorine atom a good leaving group for substitution by various nucleophiles. stackexchange.com This reactivity allows for the systematic introduction of a wide range of functional groups, leading to the generation of extensive libraries of substituted pteridine derivatives.

Common nucleophiles employed in these reactions include amines, thiols, and alkoxides, which result in the corresponding 4-amino, 4-thio, and 4-alkoxy-6-methoxypteridine derivatives. For instance, the reaction of this compound with a thiol, such as 1H-benzo[d]imidazole-2-thiol, can yield a product like 4-(1H-benzo[d]imidazol-2-ylthio)-6-methoxypteridine. ujpronline.comtandfonline.comresearchgate.net Such reactions are often facilitated by a base and can be accelerated using microwave irradiation, sometimes in aqueous media, highlighting a move towards greener synthetic methodologies. tandfonline.comacs.org

The synthesis of these libraries is crucial for exploring the chemical space around the pteridine core and for identifying compounds with desired biological or material properties.

Table 1: Examples of Nucleophilic Substitution Reactions for Pteridine Derivatization Note: This table provides generalized examples of reactions that are applicable to this compound based on the known reactivity of chloropteridines.

| Reactant | Nucleophile | Product | Reaction Type |

| This compound | Primary/Secondary Amine (R₂NH) | 4-Amino-6-methoxypteridine | Nucleophilic Aromatic Substitution |

| This compound | Thiol (RSH) | 4-Thioether-6-methoxypteridine | Nucleophilic Aromatic Substitution |

| This compound | Alkoxide (RO⁻) | 4-Alkoxy-6-methoxypteridine | Nucleophilic Aromatic Substitution |

| This compound | Hydroxide (B78521) (OH⁻) | 6-Methoxypteridin-4(3H)-one | Nucleophilic Aromatic Substitution / Hydrolysis |

Structure-Property Relationship Investigations of New Analogs

The development of new this compound analogs is intrinsically linked to the investigation of their structure-property relationships (SPR) and structure-activity relationships (SAR). globalresearchonline.net By systematically altering the substituents on the pteridine core and studying the resulting changes in physicochemical and biological properties, researchers can design molecules with optimized characteristics. nih.gov

For example, in the context of drug discovery, modifications to the group introduced at the 4-position can significantly impact a molecule's ability to bind to a biological target, such as an enzyme or a receptor. nih.govd-nb.info Studies on pteridine dione (B5365651) and trione (B1666649) derivatives as inhibitors of monocarboxylate transporter 1 (MT1) have shown that the nature and positioning of substituents are critical for maximizing potency and selectivity. nih.gov The introduction of different side chains can influence properties like solubility, cell permeability, and metabolic stability, which are all crucial for the development of effective therapeutic agents. medicine.dp.ua

The investigation of these relationships provides valuable insights that guide the design of new analogs with improved efficacy and safety profiles. orientjchem.orgnih.gov

Table 2: Influence of Functional Groups on the Properties of Pteridine Analogs

| Functional Group at C4 | Potential Impact on Properties | Rationale |

| Amino Group (-NR₂) | Enhanced biological interactions, altered solubility | Can form hydrogen bonds with biological targets; basicity can improve aqueous solubility. |

| Thioether Group (-SR) | Increased lipophilicity, potential for specific interactions | Sulfur can interact with specific residues in proteins; lipophilicity affects membrane permeability. |

| Hydroxyl Group (-OH) | Increased hydrophilicity, hydrogen bonding capability | Improves aqueous solubility and can act as a hydrogen bond donor/acceptor. |

| Bulky Aromatic Group | Steric influence, potential for π-stacking interactions | Can provide conformational restriction and engage in stacking interactions with aromatic amino acid residues in a binding site. |

Application of this compound as a Versatile Synthetic Intermediate

A synthetic intermediate is a molecule that is a product of one reaction and a reactant in a subsequent reaction to form the final product. This compound is an exemplary versatile synthetic intermediate, serving as a foundational building block for more elaborate molecular structures. lookchem.com

Heterocyclic compounds are cyclic compounds containing at least two different elements in the ring. uomus.edu.iqwikipedia.org The pteridine structure is itself an advanced heterocyclic system. This compound acts as a precursor to even more complex fused heterocyclic systems. For example, a substituent introduced at the 4-position via nucleophilic substitution can contain an additional functional group. This new functional group can then participate in an intramolecular cyclization reaction, leading to the formation of a new ring fused to the original pteridine core. This strategy allows for the construction of novel polycyclic heteroaromatic systems, which are of great interest in materials science and medicinal chemistry. researchgate.net

In chemistry, a building block is a molecular fragment or a chemical compound whose molecules have reactive functional groups that are used for the modular assembly of more complex molecular architectures. thieme-connect.de this compound fits this description perfectly. Its reactive chloro group allows for its incorporation into larger, more complex molecules. For instance, the synthesis of 4-(1H-benzo[d]imidazol-2-ylthio)-6-methoxypteridine demonstrates how the relatively simple pteridine building block can be combined with another heterocyclic unit (benzimidazole) to create a significantly more complex molecular architecture with potential anti-proliferation effects. tandfonline.comresearchgate.net This modular approach is a cornerstone of modern synthetic chemistry, enabling the efficient construction of molecules with tailored functions.

Spectroscopic and Computational Characterization of 4 Chloro 6 Methoxypteridine and Its Derivatives

Vibrational Spectroscopy (FT-IR, FT-Raman) for Structural Elucidation

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and elucidating the structural framework of 4-Chloro-6-methoxypteridine. The analysis of vibrational modes provides a molecular fingerprint, allowing for detailed structural characterization.

In related chloro-methyl substituted phenols, the C-Cl stretching vibration is typically observed in the infrared spectrum as a prominent band. ias.ac.in For instance, in compounds like 4-chloro-2-methyl phenol (B47542), this mode appears around 700-420 cm⁻¹. ias.ac.in The C-H stretching vibrations of the pteridine (B1203161) ring are expected in the 3100-3000 cm⁻¹ region. scialert.net In-plane and out-of-plane C-H deformation vibrations generally occur between 1300 cm⁻¹ and 1000 cm⁻¹. scialert.net

The methoxy (B1213986) group (-OCH₃) exhibits characteristic vibrations. The C-O stretching vibration is anticipated to be in the range of 1200-1150 cm⁻¹. ias.ac.in For example, in 4-chloro-2-methyl phenol and 6-chloro-3-methyl phenol, the C-CH₃ stretching frequency is assigned around 1190-1195 cm⁻¹. ias.ac.in

The vibrational spectra are often interpreted with the aid of computational methods, such as Density Functional Theory (DFT), which can calculate theoretical vibrational frequencies. mdpi.comnih.gov These calculated values, when scaled, generally show good agreement with the experimental data, aiding in the precise assignment of vibrational modes. nih.govtsijournals.com

Table 1: Characteristic Vibrational Frequencies for this compound and Related Structures

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | References |

|---|---|---|

| C-H Stretching (Aromatic) | 3100 - 3000 | scialert.net |

| C=N Stretching | 1625 - 1504 | scialert.net |

| C=C Stretching | 1674 - 1504 | scialert.net |

| C-O Stretching (Methoxy) | 1200 - 1150 | ias.ac.in |

| C-Cl Stretching | 700 - 420 | ias.ac.in |

| C-H In-plane Bending | 1300 - 1000 | scialert.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Comprehensive Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete structural elucidation of this compound, providing detailed information about the hydrogen and carbon environments within the molecule.

¹H NMR: The proton NMR spectrum of this compound would exhibit distinct signals for the protons on the pteridine ring and the methoxy group. The aromatic protons are expected to appear in the downfield region of the spectrum. For comparison, in 2-phenylquinoline, the aromatic protons resonate between δ 8.24 and 7.42 ppm. rsc.org The methoxy group protons would appear as a sharp singlet, typically in the range of δ 3.8 to 4.0 ppm. For instance, the methoxy protons in 2-(3-methoxyphenyl)pyridine (B2638018) are observed at δ 3.88 ppm. rsc.org

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom. The carbons of the pteridine ring would resonate in the aromatic region (typically δ 110-160 ppm). In related heterocyclic systems like 2-phenylquinoline, the aromatic carbons appear between δ 119.0 and 157.4 ppm. rsc.org The carbon of the methoxy group is expected to have a chemical shift around δ 55 ppm, as seen in 2-(3-methoxyphenyl)pyridine. rsc.org The carbon atom attached to the chlorine will also have a characteristic chemical shift.

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguously assigning the proton and carbon signals, especially in complex molecules. redalyc.orgresearchgate.net COSY helps identify proton-proton couplings, while HSQC and HMBC correlate proton and carbon signals, revealing direct (one-bond) and long-range (multiple-bond) connectivities, respectively. redalyc.orgresearchgate.net

Table 2: Predicted NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | References |

|---|---|---|---|

| Pteridine Ring Protons | ~7.5 - 8.5 | ~110 - 160 | rsc.org |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to confirm the molecular formula of this compound and to study its fragmentation patterns.

By providing the mass-to-charge ratio (m/z) of the molecular ion, high-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, thus confirming the molecular formula of C₇H₅ClN₄O. The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak, with the M+2 peak having an intensity of approximately one-third of the M peak due to the natural abundance of the ³⁷Cl isotope.

Electron ionization (EI) or electrospray ionization (ESI) can be used to generate ions. The subsequent fragmentation of the molecular ion provides valuable structural information. For this compound, common fragmentation pathways could involve the loss of the chloro group (Cl•), the methoxy group (•OCH₃), or a methyl radical (•CH₃) from the methoxy group. The fragmentation of the pteridine ring system itself can also lead to characteristic fragment ions. For instance, in related heterocyclic compounds, the loss of small neutral molecules like HCN is a common fragmentation pathway.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions occurring within this compound. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions, which are characteristic of aromatic and heterocyclic compounds containing heteroatoms with lone pairs of electrons. msu.edu The conjugation within the pteridine ring system and the presence of substituents like the chloro and methoxy groups influence the position and intensity of these absorption bands. researchgate.netresearchgate.net Typically, π → π* transitions are more intense than n → π* transitions. The solvent used can also affect the absorption maxima. researchgate.net For similar aromatic systems, absorption maxima are often observed in the 200-400 nm range. ias.ac.inresearchgate.net

Quantum Chemical Investigations (DFT, TD-DFT)

Quantum chemical investigations, particularly using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), offer a theoretical framework to understand and predict the properties of this compound. arabjchem.orgmdpi.comrsc.org

Geometry Optimization and Conformational Analysis

DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G(d)), are employed to perform geometry optimization. conflex.netchemrxiv.org This process determines the most stable three-dimensional structure of the molecule by finding the minimum energy conformation. Conformational analysis can identify different stable isomers and their relative energies. conflex.net For this compound, this would involve determining the preferred orientation of the methoxy group relative to the pteridine ring.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imperial.ac.uklibretexts.orgresearchgate.net The energies and distributions of these orbitals are crucial for understanding the chemical reactivity and electronic properties of a molecule. sapub.orgmalayajournal.org

The HOMO represents the ability of the molecule to donate electrons, while the LUMO indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = E(LUMO) – E(HOMO)) is a key parameter that relates to the molecule's chemical stability and reactivity. malayajournal.org A larger HOMO-LUMO gap generally implies higher stability and lower chemical reactivity. malayajournal.org TD-DFT calculations can be used to predict the electronic absorption spectra based on the transitions between these and other molecular orbitals. mdpi.comrsc.orgd-nb.info

Table 3: Summary of Compound Names

| Compound Name |

|---|

| This compound |

| 4-chloro-2-methyl phenol |

| 6-chloro-3-methyl phenol |

| 2-phenylquinoline |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) is a crucial tool for understanding the reactive behavior of a molecule. It illustrates the three-dimensional charge distribution, providing insights into a molecule's electrophilic and nucleophilic sites. The MEP is calculated based on the total electron density and is mapped onto a constant electron density surface, typically using a color spectrum to denote different potential values. uni-muenchen.de

In MEP analysis, regions of negative electrostatic potential, typically colored red, are rich in electrons and are susceptible to electrophilic attack. Conversely, areas with positive electrostatic potential, colored blue, are electron-deficient and are prone to nucleophilic attack. researchgate.netpreprints.org The potential gradations are represented by intermediate colors like yellow and green.

For this compound, computational studies using methods like Density Functional Theory (DFT) can predict its MEP map. The analysis would reveal the following key features:

Negative Potential Regions: The most negative potential (red/yellow) is expected to be localized around the nitrogen atoms of the pteridine ring and the oxygen atom of the methoxy group. These sites, rich in lone-pair electrons, represent the primary centers for electrophilic interactions. researchgate.net

Positive Potential Regions: Positive potential (blue) would be concentrated on the hydrogen atoms attached to the pteridine ring, indicating these are the most probable sites for nucleophilic attack.

Neutral Regions: The carbon framework and the chloro group would likely exhibit intermediate or near-neutral potential (green), suggesting lower reactivity compared to the heteroatoms.

This mapping is instrumental in predicting how this compound will interact with biological receptors or other reactants, highlighting the specific atoms involved in potential hydrogen bonding or other non-covalent interactions. colab.ws

Table 1: Predicted Molecular Electrostatic Potential (MEP) Characteristics for this compound

| Molecular Region | Predicted Potential | Color Code | Implied Reactivity |

| Pteridine Ring Nitrogens | Highly Negative | Red | Electrophilic Attack Site |

| Methoxy Group Oxygen | Negative | Red/Yellow | Electrophilic Attack Site |

| Ring Hydrogen Atoms | Positive | Blue | Nucleophilic Attack Site |

| Aromatic Carbon Backbone | Near-Neutral | Green | Low Reactivity |

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the electron density distribution in a molecule, translating complex wavefunctions into the familiar language of Lewis structures, including bonds, lone pairs, and antibonding orbitals. uni-muenchen.de It is particularly effective for quantifying intramolecular interactions, such as hyperconjugation and charge delocalization, which are critical to molecular stability. materialsciencejournal.orgresearchgate.net

The core of NBO analysis involves examining the interactions between filled (donor) and vacant (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory, where a higher E(2) value signifies a stronger interaction. researchgate.net

In this compound, NBO analysis would quantify the delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms to the antibonding orbitals of the pteridine ring. Key interactions would include:

n → π* Interactions: The lone pairs (n) of the pyrimidine (B1678525) and pyrazine (B50134) nitrogen atoms, as well as the oxygen of the methoxy group, act as donors. They delocalize electron density into the antibonding π* orbitals of the aromatic ring. This charge transfer is a major contributor to the resonance stabilization of the heterocyclic system.

n → σ* Interactions: Similar delocalization can occur from the lone pairs of the nitrogen, oxygen, and chlorine atoms into the antibonding σ* orbitals of adjacent bonds.

These hyperconjugative interactions lead to a more dispersed charge distribution, stabilizing the molecule and influencing its electronic properties and reactivity. The electron density transfer weakens the donor bonds while strengthening the acceptor bonds, which can affect bond lengths and vibrational frequencies. materialsciencejournal.org

Table 2: Hypothetical NBO Analysis Results for Major Donor-Acceptor Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (1) N1 | π* (C2-N3) | ~18-25 | Intramolecular Hyperconjugation |

| LP (1) N3 | π* (C2-N1) | ~18-25 | Intramolecular Hyperconjugation |

| LP (1) N5 | π* (C4a-C8a) | ~20-30 | Intramolecular Hyperconjugation |

| LP (2) O-methoxy | π* (C6-C5) | ~15-22 | Intramolecular Hyperconjugation |

| LP (1) Cl | σ* (C4-C4a) | ~2-5 | Intramolecular Hyperconjugation |

Note: E(2) values are illustrative and based on typical values for similar heterocyclic systems.

Prediction of Spectroscopic Parameters

Computational quantum chemistry methods, particularly DFT, are powerful tools for predicting the spectroscopic properties of molecules before or alongside experimental work. colab.ws By calculating the optimized molecular geometry and corresponding vibrational frequencies, it is possible to generate theoretical FT-IR and Raman spectra. Similarly, time-dependent DFT (TD-DFT) can predict electronic transitions, yielding theoretical UV-Vis spectra.

For this compound, theoretical calculations can provide assignments for complex vibrational modes, which may be difficult to interpret from experimental spectra alone. Predicted frequencies are often systematically higher than experimental values due to the harmonic approximation used in calculations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net

Key predicted vibrational frequencies for this compound would include:

C-H stretching: In the aromatic region, typically around 3000-3100 cm⁻¹.

C=N and C=C stretching: Vibrations of the pteridine ring, expected in the 1400-1650 cm⁻¹ range.

C-O stretching: Asymmetric and symmetric stretching of the methoxy group ether linkage.

C-Cl stretching: A characteristic vibration expected in the 600-800 cm⁻¹ region. researchgate.net

Theoretical UV-Vis spectra can help assign electronic transitions, typically π → π* and n → π* transitions, which are characteristic of heteroaromatic systems.

Table 3: Comparison of Hypothetical Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound

| Assignment | Experimental FT-IR (cm⁻¹) | Calculated (Scaled) (cm⁻¹) |

| Aromatic C-H Stretch | ~3080 | ~3075 |

| CH₃ Stretch (Methoxy) | ~2950 | ~2945 |

| C=N/C=C Ring Stretch | ~1610 | ~1605 |

| C-O-C Asymmetric Stretch | ~1250 | ~1245 |

| C-Cl Stretch | ~750 | ~740 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. anton-paar.com By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to deduce the crystal structure, including exact bond lengths, bond angles, and torsional angles. This information is fundamental for understanding a molecule's conformation and intermolecular interactions in the solid state. ictp.it

While a specific crystal structure for this compound is not publicly documented, analysis of related pteridine derivatives provides insight into the expected structural features. rsc.orgmdpi.com An X-ray diffraction study would confirm the planarity of the fused pteridine ring system.

The solid-state structure would be stabilized by various intermolecular interactions. Given the molecule's structure, potential interactions include:

π–π Stacking: The planar aromatic pteridine rings could stack on top of each other, a common stabilizing interaction in heterocyclic compounds.

C-H···N/O Hydrogen Bonds: Weak hydrogen bonds could form between the ring hydrogen atoms and the electronegative nitrogen or oxygen atoms of neighboring molecules. grafiati.com

Halogen Bonding: The chlorine atom could potentially act as a halogen bond donor, interacting with a nucleophilic site on an adjacent molecule.

The precise arrangement of molecules in the crystal lattice, known as the crystal packing, would be determined by the interplay of these forces.

Table 4: Expected Bond Lengths and Angles for this compound from X-ray Crystallography

| Parameter | Expected Value |

| Bond Lengths (Å) | |

| C-Cl | ~1.74 Å |

| C-N (ring) | ~1.32 - 1.38 Å |

| C-C (ring) | ~1.39 - 1.42 Å |

| C-O (methoxy) | ~1.36 Å |

| O-CH₃ (methoxy) | ~1.43 Å |

| Bond Angles (°) | |

| C-N-C (ring) | ~115 - 125° |

| N-C-N (ring) | ~115 - 128° |

| C-C-Cl | ~118 - 122° |

| C-O-C | ~117 - 120° |

Biochemical Interactions and Mechanistic Studies in Vitro

In Vitro Binding Affinity Studies with Relevant Biomolecular Targets

The therapeutic potential of pteridine (B1203161) derivatives is frequently assessed by their binding affinity to specific biomolecular targets, primarily enzymes. nih.gov These studies are crucial for quantifying the potency of a compound and understanding its potential mechanism of action. A primary target for many pteridine derivatives is the enzyme Pteridine Reductase 1 (PTR1), which is vital for the survival of trypanosomatid parasites like Leishmania. japsonline.comnih.gov PTR1 provides a metabolic bypass for Dihydrofolate Reductase (DHFR), another key enzyme, making dual inhibition a rational approach for antiparasitic drug design. nih.govmdpi.com

Binding affinity is typically determined through enzyme inhibition assays, which measure the concentration of the compound required to reduce enzyme activity by 50% (IC₅₀) or the inhibition constant (Ki). For example, studies on various pteridine and related heterocyclic derivatives have reported a wide range of inhibitory activities. A series of pyrimido[1,2-a]pyrimidin-2-one derivatives tested against L. donovani PTR1 showed IC₅₀ values ranging from 29 µM to over 150 µM. nih.gov One particularly active compound from this series, compound 7, exhibited a Ki value of 0.72 µM in a recombinant enzyme inhibition assay. nih.gov Similarly, studies on chlorophenols inhibiting cytochrome P450 enzymes reported IC₅₀ values from 2.2 µM to over 30 µM, demonstrating how chloro-substituents can contribute to potent enzyme inhibition. nih.gov

Table 1: Examples of In Vitro Inhibitory Activity for Pteridine-Related Scaffolds This table presents data for various derivatives to illustrate the range of activities observed in vitro.

| Compound Class | Target Enzyme | Reported Activity | Reference |

|---|---|---|---|

| Pyrimido[1,2-a]pyrimidin-2-ones | L. donovani PTR1 | IC₅₀ = 29 µM - >150 µM | nih.gov |

| Pyrimido[1,2-a]pyrimidin-2-one (Cmpd 7) | L. donovani PTR1 | Kᵢ = 0.72 µM | nih.gov |

| Arylpiperazine Derivatives | Androgen Receptor (AR) | IC₅₀ = 0.65 µM - <3 µM | frontiersin.org |

| Tetrachlorophenols / PCP | Cytochrome P450 2C9 | IC₅₀ = 2.2 µM - 5.8 µM | nih.gov |

| Pteridine-2,4-diamine Derivatives | Soybean Lipoxygenase | IC₅₀ down to 100 nM | nih.gov |

Understanding the mechanism of enzyme inhibition (e.g., competitive, non-competitive, mixed) is fundamental to drug design. nih.gov This is often determined through kinetic studies where enzyme activity is measured at various substrate and inhibitor concentrations. For instance, investigations into chlorophenols revealed that they exhibited different inhibition mechanisms against different enzymes; they were found to be non-competitive inhibitors of CYP2C8 but competitive inhibitors of CYP2C9. nih.gov Competitive inhibitors typically bind to the same active site as the natural substrate, while non-competitive inhibitors bind to an allosteric (different) site, affecting the enzyme's catalytic efficiency without blocking substrate binding. nih.gov For pteridine derivatives targeting enzymes like DHFR and PTR1, a competitive inhibition mechanism is often observed, as these compounds are frequently designed as substrate analogues (antifolates) that compete with dihydrofolate or biopterin (B10759762) for binding to the enzyme's active site. nih.govmdpi.com

While the primary focus for many pteridine derivatives has been on enzyme inhibition, some heterocyclic compounds are profiled for their interaction with cellular receptors. ijrpr.comfrontiersin.org For example, a series of arylpiperazine derivatives were evaluated for their binding affinity and antagonist activity against the Androgen Receptor (AR). frontiersin.org Similarly, certain quinoline (B57606) derivatives were tested for their binding affinity to dopamine (B1211576) D2 and D3 receptors. nih.gov However, for the specific class of antifolate pteridines, including scaffolds like 4-Chloro-6-methoxypteridine, the bulk of research points towards enzyme active sites as the principal targets rather than cell-surface or nuclear receptors. globalresearchonline.netnih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Computational methods such as molecular docking and molecular dynamics (MD) simulations are indispensable tools for visualizing and understanding ligand-target interactions at an atomic level. ijfmr.comnih.govresearchgate.net

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating the strength of the interaction through a scoring function. frontiersin.orgijfmr.com Docking studies of pteridine reductase inhibitors have consistently shown that the pteridine ring is a key pharmacophore. japsonline.comnih.gov The ligand often binds in a π-sandwich between the nicotinamide (B372718) ring of the NADPH cofactor and an aromatic amino acid residue, such as Phenylalanine (Phe) at position 97 or 113 (depending on the species). nih.gov Key interactions frequently involve hydrogen bonds with conserved residues like Arginine (Arg) 14/17, Serine (Ser) 95/111, and Aspartic Acid (Asp) 161/181, as well as hydrophobic interactions with residues like Leucine (Leu) and Valine (Val). nih.govmdpi.comnih.gov For example, docking studies of DMDP derivatives into the DHFR active site highlighted significant hydrophobic contact between a chloro-substituted ring and Leu22, Phe31, and Pro61, which correlated with enhanced enzyme inhibition. nih.govresearchgate.net

MD simulations build upon docking results by simulating the movements of the ligand-protein complex over time. This allows researchers to assess the stability of the predicted binding pose and the key interactions identified in docking. A stable complex in an MD simulation, characterized by minimal root-mean-square deviation (RMSD), provides greater confidence in the predicted binding mode. mdpi.com

Table 2: Common Interacting Residues for Pteridine Scaffolds in Target Enzymes (from Docking Studies)

| Target Enzyme | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| Pteridine Reductase 1 (PTR1) | Phe97 / Phe113 | π-π Stacking | nih.gov |

| Pteridine Reductase 1 (PTR1) | Arg14 / Arg17, Ser95 / Ser111 | Hydrogen Bonding | nih.govmdpi.com |

| Pteridine Reductase 1 (PTR1) | Asp161 / Asp181, Tyr174 / Tyr194 | Hydrogen Bonding | nih.govmdpi.com |

| Dihydrofolate Reductase (DHFR) | Leu22, Phe31, Pro61 | Hydrophobic Contact | nih.govresearchgate.net |

Mechanistic Elucidation of Biological Activities at a Molecular Level

The biological activities of pteridine derivatives are mechanistically elucidated by combining in vitro binding data with computational simulations. For antifolate pteridines, the mechanism revolves around the disruption of the folate metabolic pathway. globalresearchonline.netnih.gov Folates are essential cofactors for the synthesis of nucleotides (the building blocks of DNA and RNA) and certain amino acids. globalresearchonline.netmdpi.com

In many organisms, including parasites and rapidly proliferating cancer cells, the enzyme DHFR is critical for regenerating the active form of folate (tetrahydrofolate) from dihydrofolate. globalresearchonline.netijrpr.com By inhibiting DHFR, pteridine-based drugs like methotrexate (B535133) effectively halt DNA synthesis, leading to cell death. ijrpr.comresearchgate.net In some parasites, the presence of PTR1 provides a resistance mechanism, as it can perform a similar function to DHFR. nih.govmdpi.com Therefore, compounds that can inhibit PTR1, or ideally both DHFR and PTR1, are of significant interest. The molecular mechanism of action for a compound like this compound would thus be its predicted ability to enter the active site of these enzymes, blocking the binding of the natural pterin (B48896) or folate substrates and thereby crippling cellular replication machinery. ontosight.ainih.gov

Structure-Based Design Principles Applied to Pteridine Scaffolds

Structure-based drug design leverages the three-dimensional structure of a target protein to design more potent and selective inhibitors. For the pteridine scaffold, extensive structure-activity relationship (SAR) studies have been conducted. nih.govnih.govacs.org These studies analyze how different chemical substituents on the core ring system affect biological activity.

The development of PTR1 inhibitors is a prime example. nih.govnih.gov Crystallographic and docking studies have revealed specific hydrophobic pockets within the enzyme's active site. acs.org This knowledge guides the rational design of derivatives with substituents that can occupy these pockets to increase binding affinity. For instance, substitutions at the C4, C6, and C7 positions of the pteridine ring are commonly explored. acs.org

The presence of a chloro group, as in this compound, can be particularly influential. A chloro substituent can increase hydrophobicity, leading to stronger interactions with nonpolar pockets in the binding site. nih.gov It can also act as a hydrogen bond acceptor, potentially forming additional stabilizing interactions. mdpi.com The methoxy (B1213986) group at the C6 position can also be modified to probe interactions within the active site. The goal of these modifications is not only to increase potency but also to enhance selectivity for the target enzyme (e.g., parasite PTR1) over the human equivalent (e.g., human DHFR) to minimize potential toxicity. nih.govacs.org

Table 3: General Structure-Activity Relationship (SAR) Principles for Pteridine Derivatives

| Position of Substitution | Effect of Substituent | Rationale | Reference |

|---|---|---|---|

| C4 | Introduction of chloro, alkylamino, or alkoxy groups. | Can modulate hydrophobic interactions and hydrogen bonding to improve affinity and selectivity. | acs.org |

| C6 / C7 | Introduction of aryl or other bulky groups. | Can engage hydrophobic pockets within the enzyme active site to enhance potency. | acs.org |

| Core Ring System | The pteridine ring itself. | Acts as a crucial pharmacophore, mimicking the binding of natural folate or pterin substrates. | nih.govnih.gov |

| General | Chloro-substitutions on appended rings. | Can enhance hydrophobic contacts and increase binding affinity. | nih.govmdpi.com |

Future Research Directions and Translational Opportunities

Exploration of Novel Synthetic Pathways and Methodologies

The development of efficient and innovative synthetic routes is paramount for the advancement of research on 4-Chloro-6-methoxypteridine. While classical methods for pteridine (B1203161) synthesis, such as the Gabriel-Isay synthesis, provide a foundational approach, future research should focus on more contemporary and sustainable methodologies. orientjchem.org

Furthermore, the application of flow chemistry presents another exciting frontier. Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to higher reproducibility and scalability. This would be particularly advantageous for the chlorination step, which often utilizes reagents like phosphoryl chloride and requires careful handling. thieme-connect.de

Future synthetic strategies could also involve the development of one-pot procedures, minimizing the need for isolation and purification of intermediates. This approach would not only be more time- and resource-efficient but also environmentally friendlier.

Table 1: Comparison of Potential Synthetic Methodologies for this compound

| Methodology | Potential Advantages | Key Considerations |

| Conventional Synthesis | Well-established procedures. | Often requires harsh conditions and long reaction times. |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, potentially higher yields. | Scale-up can be challenging; requires specialized equipment. ujpronline.com |

| Flow Chemistry | Precise control, improved safety, scalability, potential for automation. | Higher initial setup cost; optimization of flow parameters required. |

| One-Pot Synthesis | Increased efficiency, reduced waste, time-saving. | Compatibility of reagents and reaction conditions is crucial. |

Development of Advanced Analytical Techniques for Characterization

Robust analytical methods are essential for the unambiguous characterization of this compound and its future derivatives. While standard techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) are indispensable, future research should aim to develop more sophisticated and sensitive analytical protocols. nih.govnih.gov

High-resolution mass spectrometry (HRMS), coupled with techniques like liquid chromatography (LC), will be crucial for the accurate determination of molecular formulas and for the identification of trace impurities or degradation products. researchgate.net Tandem mass spectrometry (MS/MS) can provide valuable structural information through fragmentation analysis, aiding in the differentiation of isomers.

In the realm of NMR, the application of two-dimensional (2D) techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) will be vital for the complete assignment of proton and carbon signals, especially for more complex derivatives.

Furthermore, the development of specific analytical methods to monitor the stability of this compound under various conditions (e.g., pH, temperature, light) will be important for its potential application in biological systems. This could involve the use of stability-indicating HPLC methods.

Table 2: Advanced Analytical Techniques for this compound

| Technique | Information Provided | Application in Research |

| LC-HRMS | Accurate mass, molecular formula, impurity profiling. | Quality control, metabolite identification. researchgate.net |

| Tandem MS (MS/MS) | Structural elucidation through fragmentation patterns. | Isomer differentiation, structural confirmation of derivatives. |

| 2D NMR (COSY, HSQC, HMBC) | Detailed structural connectivity. | Unambiguous structure determination of complex molecules. |

| Stability-Indicating HPLC | Quantification of the parent compound and its degradation products. | Formulation development, shelf-life studies. |

Broadening the Scope of Derivatization for Chemical Biology Probes

The true potential of this compound lies in its capacity to serve as a scaffold for the creation of chemical biology probes. mskcc.org The reactive chlorine atom at the 4-position is an excellent handle for introducing a wide array of functional groups through nucleophilic aromatic substitution. uni-greifswald.de

Future research should focus on synthesizing a diverse library of derivatives by reacting this compound with various nucleophiles such as amines, thiols, and alcohols. This would allow for the introduction of functionalities like fluorophores, biotin (B1667282) tags, or photo-crosslinkers, transforming the core molecule into a versatile tool for studying biological processes. nih.gov For example, a fluorescently labeled derivative could be used to visualize its subcellular localization, while a biotinylated version could be employed in pull-down assays to identify its protein binding partners.

Moreover, the methoxy (B1213986) group at the 6-position, while less reactive than the chloro group, could also be a target for modification, potentially through demethylation followed by re-alkylation or acylation, further expanding the chemical space of accessible derivatives.

Table 3: Potential Derivatizations of this compound for Chemical Probes

| Functional Group to Introduce | Reagent/Methodology | Potential Application of Probe |

| Fluorophore (e.g., Dansyl, Fluorescein) | Reaction with corresponding amine- or thiol-containing fluorophore. | Fluorescence microscopy, flow cytometry. nih.gov |

| Biotin Tag | Reaction with biotin-amine or biotin-thiol. | Affinity purification, protein interaction studies. |

| Photo-crosslinker (e.g., Benzophenone) | Incorporation of a benzophenone-containing moiety. | Covalent capture of binding partners upon UV irradiation. |

| Alkyne or Azide Group | Reaction with propargylamine (B41283) or an azide-containing nucleophile. | "Click" chemistry for bioconjugation. |

Computational Predictions for Novel Pteridine Reactivity

Computational chemistry offers a powerful and cost-effective approach to predict the reactivity and properties of this compound and its derivatives, thereby guiding experimental efforts. mdpi.com Density Functional Theory (DFT) calculations can be employed to model the electronic structure, molecular orbitals, and electrostatic potential of the molecule. nih.gov

These computational models can help in predicting the most likely sites for nucleophilic or electrophilic attack, understanding the influence of substituents on the reactivity of the pteridine ring, and calculating key properties such as ionization potential and electron affinity. mdpi.com For example, DFT calculations could be used to compare the reactivity of the C4-Cl bond in this compound with other chloropteridines, providing insights into its relative stability and suitability for various synthetic transformations.

Furthermore, quantum mechanical calculations can be used to simulate spectroscopic data, such as NMR chemical shifts and UV-Vis absorption spectra, which can aid in the characterization of newly synthesized compounds. mdpi.com

Table 4: Applications of Computational Chemistry for this compound Research

| Computational Method | Predicted Property | Utility in Research |

| Density Functional Theory (DFT) | Electron density, electrostatic potential, orbital energies. | Predicting reactivity, understanding substituent effects. nih.gov |

| Molecular Dynamics (MD) Simulations | Conformational flexibility, interaction with solvent. | Assessing stability and behavior in different environments. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Interaction with biological macromolecules (e.g., enzymes). | Predicting binding modes and affinities. |

| Time-Dependent DFT (TD-DFT) | Electronic transition energies, simulated UV-Vis spectra. | Aiding in the interpretation of experimental spectroscopic data. mdpi.com |

Integration with High-Throughput Screening for Chemical Probe Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid evaluation of large compound libraries for biological activity. nih.gov A library of derivatives based on the this compound scaffold could be a valuable resource for HTS campaigns aimed at identifying novel chemical probes. researchgate.net

The structural diversity that can be achieved through the derivatization of the 4-chloro position makes this scaffold particularly attractive for generating libraries for HTS. nih.gov These libraries could be screened against a wide range of biological targets, including enzymes, receptors, and ion channels, to identify "hit" compounds with desired activities.

The integration of HTS with the other research directions outlined above would create a powerful discovery pipeline. For example, computational predictions could guide the design of a focused library of this compound derivatives with a higher probability of interacting with a specific target class. Following an HTS campaign, the identified hits could be further optimized using medicinal chemistry approaches, with advanced analytical techniques ensuring their purity and structural integrity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Chloro-6-methoxypteridine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of chloro-methoxy-substituted heterocycles often involves nucleophilic substitution or coupling reactions. For example, analogous compounds like 4-(Chloromethyl)-2-methoxypyridine hydrochloride are synthesized using chloromethyl methyl ether under controlled conditions (DMSO, CS₂CO₃ base) to enhance yield and purity . Reaction parameters such as solvent polarity (e.g., DMSO), temperature (60–80°C), and base selection (e.g., carbonate salts) are critical for minimizing side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming substitution patterns on the pteridine ring. Infrared (IR) spectroscopy can validate functional groups (e.g., C-Cl stretch at ~550 cm⁻¹). For computational validation, scaled harmonic vibrational frequencies derived from density functional theory (DFT) with B3-LYP/6-31G(d) basis sets provide accurate correlations with experimental IR data .

Q. How does the chloro-methoxy substitution influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing methoxy group at the 6-position activates the 4-chloro site for nucleophilic attack. Reactivity can be quantified using DFT-based Fukui indices to identify electrophilic hotspots. Comparative studies on pyrimidine analogs (e.g., 4-Chloro-6-methoxy-2-(methylthio)pyrimidine) show enhanced substitution rates at the 4-position in polar aprotic solvents .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

- Methodological Answer : Hybrid functionals like B3-LYP, which incorporate exact exchange terms, are optimal for modeling chloro-methoxy heterocycles. For example, B3-LYP/6-311G(df,p) accurately reproduces the asymptotic behavior of exchange-energy density in similar systems, enabling predictions of HOMO-LUMO gaps and charge distribution . This approach is critical for designing derivatives with tailored redox or photophysical properties.

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Systematic meta-analysis of primary literature is essential. Conflicting results (e.g., CYP enzyme inhibition vs. inactivity) may arise from assay variability (e.g., cell lines, substrate concentrations). Cross-validate findings using orthogonal assays (e.g., fluorometric vs. radiometric CYP1A2 tests) and control for purity via HPLC-MS .

Q. How can solubility challenges be addressed during formulation for pharmacological studies?

- Methodological Answer : Structural analogs like 4-{[2-(2-Methoxyethoxy)ethoxy]methyl}piperidine hydrochloride show improved solubility via hydrophilic ether chain substitutions. For this compound, co-solvent systems (e.g., PEG-400/water) or salt formation (e.g., hydrochloride) enhance bioavailability. Computational solubility parameters (Hansen solubility spheres) guide solvent selection .

Q. What experimental designs minimize bias when evaluating the compound’s agrochemical potential?

- Methodological Answer : Use randomized block designs for field trials to control environmental variability. For in vitro studies (e.g., herbicidal activity), include positive/negative controls (e.g., glyphosate for enzyme inhibition assays) and replicate measurements (n ≥ 3). Statistical tools like ANOVA with post-hoc Tukey tests identify significant differences in efficacy .

Data Contradiction Analysis

Q. How should researchers address discrepancies in computational vs. experimental vibrational spectra?

- Methodological Answer : Scaling factors for DFT-calculated harmonic frequencies (e.g., 0.96–0.98 for B3-LYP/6-31G(d)) correct for anharmonicity errors. Compare computed IR peaks with experimental data using root-mean-square deviation (RMSD) analysis. If deviations exceed 5%, re-examine basis set adequacy or solvent effects in experimental measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.